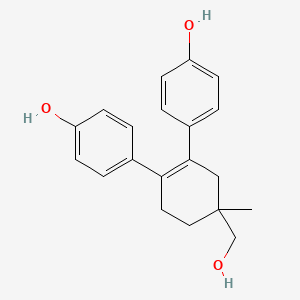![molecular formula C15H21NO4 B8505591 Methyl 4-[(1R)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate](/img/structure/B8505591.png)
Methyl 4-[(1R)-1-[(tert-butoxycarbonyl)amino]ethyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate is a compound that features a benzoate ester functional group and a tert-butoxycarbonyl (Boc) protected amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Des Réactions Chimiques
Types of Reactions
®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Boc deprotection can be achieved using strong acids like trifluoroacetic acid in dichloromethane.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, while oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the synthesis of peptides and other biologically active molecules.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate involves its ability to act as a protected intermediate in various chemical reactions. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in further chemical transformations, targeting specific molecular pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate: A serine derivative with similar Boc protection.
4-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid: Another compound featuring a Boc-protected amine.
Uniqueness
®-methyl 4-(1-(tert-butoxycarbonylamino)ethyl)benzoate is unique due to its specific structural features, which include a benzoate ester and a Boc-protected amine. This combination allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound for researchers and industry professionals.
Propriétés
Formule moléculaire |
C15H21NO4 |
|---|---|
Poids moléculaire |
279.33 g/mol |
Nom IUPAC |
methyl 4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C15H21NO4/c1-10(16-14(18)20-15(2,3)4)11-6-8-12(9-7-11)13(17)19-5/h6-10H,1-5H3,(H,16,18)/t10-/m1/s1 |
Clé InChI |
LFNXGVQOIUBOOG-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1=CC=C(C=C1)C(=O)OC)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B8505548.png)


![5-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B8505565.png)






